molecular formula C19H30N2O3 B2422806 tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate CAS No. 1286273-56-0

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate

Cat. No. B2422806
CAS RN: 1286273-56-0
M. Wt: 334.46
InChI Key: NQSCDLACMAFTMI-WKILWMFISA-N
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Description

Tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate, also known as tert-butyl (1R*,4R*)-4-(3-methoxybenzylamino)cyclohexane-1-carboxylate or Boc-4-(3-methoxybenzylamino)cyclohexylcarbamate, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis for CCR2 Antagonists : This compound is a key intermediate in the enantioselective synthesis of potent CCR2 antagonists. The synthesis involves an iodolactamization step for creating highly functionalized intermediates, crucial for the development of these antagonists (Campbell et al., 2009).

  • Role in Synthesis of Carbocyclic Analogues : The compound serves as an important intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, which is vital for the accurate synthesis of these analogues (Ober et al., 2004).

  • Synthesis of Differentially Protected Cispentacin Derivatives : The compound exhibits high enantiorecognition in kinetic resolutions, leading to the efficient synthesis of differentially protected cispentacin derivatives. This demonstrates its utility in creating specific molecular configurations for pharmaceutical applications (Aye et al., 2008).

  • Intermediate in Biotin Synthesis : It serves as a key intermediate in the synthesis of the natural product Biotin, which plays a crucial role in the metabolic cycle, including the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Biological and Medicinal Research

  • Synthesis of Bioactive Compounds : It is an essential intermediate in the synthesis of biologically active compounds, highlighting its importance in medicinal chemistry and drug development (Zhao et al., 2017).

  • Development of Antiinflammatory Agents : Research has shown its utility in synthesizing compounds with potential as anti-inflammatory and analgesic agents. This is significant for developing new treatments for inflammatory diseases (Ikuta et al., 1987).

Advanced Chemical Transformations

  • Building Blocks in Organic Synthesis : The compound serves as a building block in organic synthesis, demonstrating its versatility in creating a wide range of chemical structures (Guinchard et al., 2005).

  • Cobalt(II) Ion Selective Sensors : In electroanalytical studies, derivatives of this compound have been used to develop cobalt(II) ion-selective sensors, indicating its potential in analytical chemistry and sensor technology (Bandi et al., 2011).

properties

IUPAC Name

tert-butyl N-[4-[(3-methoxyphenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-16-10-8-15(9-11-16)20-13-14-6-5-7-17(12-14)23-4/h5-7,12,15-16,20H,8-11,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSCDLACMAFTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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